molecular formula C7H8N2O2 B6269280 5-cyclopropyl-1,2-oxazole-3-carboxamide CAS No. 38955-40-7

5-cyclopropyl-1,2-oxazole-3-carboxamide

Cat. No. B6269280
CAS RN: 38955-40-7
M. Wt: 152.2
InChI Key:
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Description

Synthesis Analysis

Isoxazoles, such as 5-cyclopropyl-1,2-oxazole-3-carboxamide, can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular formula of 5-cyclopropyl-1,2-oxazole-3-carboxamide is C19H28N2O2 . The molecular weight is 316.438 . The SMILES representation is C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 .


Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds like isoxazoles has been an interesting field for a long time . Substitution patterns in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical And Chemical Properties Analysis

5-cyclopropyl-1,2-oxazole-3-carboxamide is soluble in DMSO (up to at least 25 mg/mL) or in Ethanol (up to 15 mg/mL) .

Mechanism of Action

While the specific mechanism of action for 5-cyclopropyl-1,2-oxazole-3-carboxamide is not mentioned in the search results, it’s worth noting that oxazoles and its derivatives are a part of a number of medicinal compounds . They have been found to exhibit a wide spectrum of biological activities .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their significance, it is imperative to develop new eco-friendly synthetic strategies . This suggests a promising future direction for the research and application of 5-cyclopropyl-1,2-oxazole-3-carboxamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-cyclopropyl-1,2-oxazole-3-carboxamide involves the cyclization of a suitable precursor followed by amide formation.", "Starting Materials": [ "Cyclopropylamine", "Ethyl 2-bromoacetate", "Sodium hydride", "Acetic anhydride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic acid", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is treated with sodium hydride in dry DMF to form the corresponding enolate.", "Step 2: Cyclopropylamine is added to the reaction mixture and the resulting mixture is heated to reflux to form ethyl 2-cyclopropylacetate.", "Step 3: The ester is hydrolyzed using sodium hydroxide to form 2-cyclopropylacetic acid.", "Step 4: The acid is converted to the acid chloride using acetic anhydride.", "Step 5: The acid chloride is treated with hydroxylamine hydrochloride in the presence of sodium hydroxide to form the corresponding oxime.", "Step 6: The oxime is cyclized using acetic acid to form 5-cyclopropyl-1,2-oxazole.", "Step 7: The oxazole is treated with methanol and chloroform to form the corresponding carboxamide." ] }

CAS RN

38955-40-7

Molecular Formula

C7H8N2O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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